4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a chemical compound classified as an ester, specifically a thiadiazole derivative. Its molecular formula is C_{23}H_{37}N_{3}O_{2}S, and it has a molecular weight of approximately 458.7 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a nonanoate group that contributes to its lipophilicity and potential applications in various fields such as pharmaceuticals and materials science .
Thiadiazole derivatives are recognized for their significant biological properties. Preliminary studies suggest that 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate may exhibit:
The synthesis of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate typically involves:
This synthetic route allows for variations in substituents on both the thiadiazole and nonanoate components to tailor the compound's properties for specific applications .
The unique structure of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate lends itself to several applications:
Interaction studies involving 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate focus on its binding affinity with various biological targets. These studies may include:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts.
Several compounds share structural features with 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Decylthiadiazole | Thiadiazole ring with a decyl chain | Focused on electronic properties |
| Nonanoic Acid Derivatives | Varying alkyl chains attached to carboxylic acids | Emphasis on fatty acid properties |
| Phenylthiadiazoles | Thiadiazole linked directly to phenolic compounds | Often exhibit different biological activities |
The uniqueness of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate lies in its combination of a long-chain alkane (decyl) with a phenolic structure and a thiadiazole ring, which may enhance its solubility and biological activity compared to other similar compounds .